2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one
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Overview
Description
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, also known as CYM-53093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5) and has been shown to have promising effects in various scientific research applications.
Mechanism of Action
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been shown to have a range of biochemical and physiological effects in various scientific research applications. It has been reported to reduce the levels of oxidative stress and inflammation in the brain, and to improve cognitive function and memory in animal models of neurological disorders. It has also been shown to modulate the release of various neurotransmitters, which can have a range of effects on behavior and mood.
Advantages and Limitations for Lab Experiments
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has several advantages for use in lab experiments, including its high potency and selectivity for the mGluR5 receptor, and its well-established synthesis method. However, like all research compounds, 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one also has some limitations, including its potential toxicity and the need for further research to fully understand its effects on various biological systems.
Future Directions
There are several future directions for research on 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one, including its potential use in the treatment of various neurological disorders, its effects on synaptic plasticity and neuronal excitability, and its potential use as a research tool for studying the mGluR5 receptor and its downstream signaling pathways. Further studies are needed to fully understand the potential therapeutic applications of this compound, and to optimize its synthesis and delivery methods for use in clinical settings.
Synthesis Methods
The synthesis of 2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one involves a multi-step process that includes the reaction of 1-naphthylmethanethiol with a cyclopentanone derivative, followed by a series of chemical transformations to obtain the final product. The synthesis of this compound has been optimized to yield high purity and yield, and has been reported in several scientific publications.
Scientific Research Applications
2-[(1-naphthylmethyl)thio]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various scientific research areas. It has been shown to have promising effects in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use in the treatment of drug addiction and depression.
properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c21-17-15-9-4-10-16(15)19-18(20-17)22-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,9-11H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVICDMVLQIVAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)SCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Naphthalen-1-YL)methyl]sulfanyl}-3H,4H,5H,6H,7H-cyclopenta[D]pyrimidin-4-one |
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